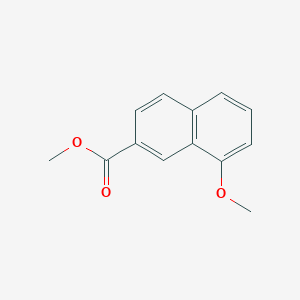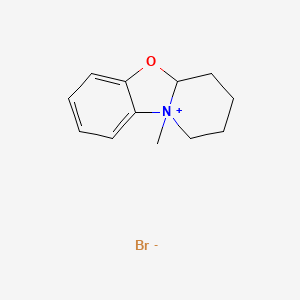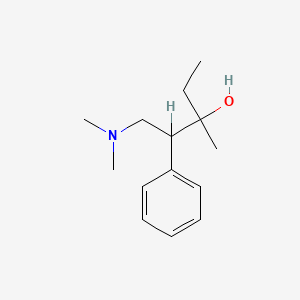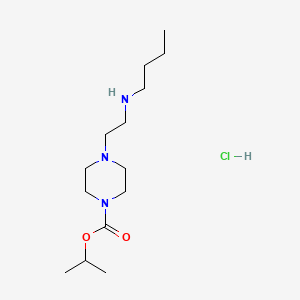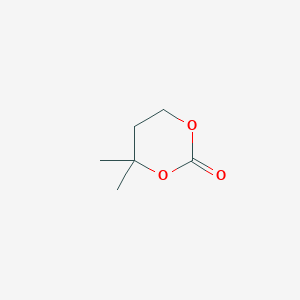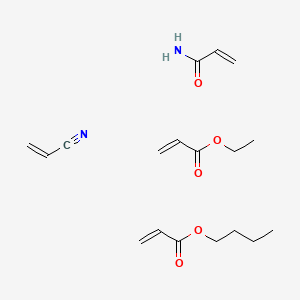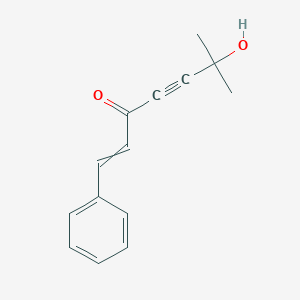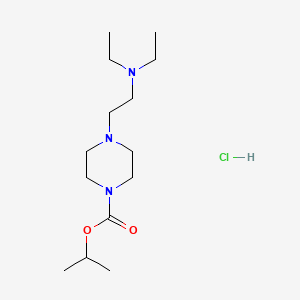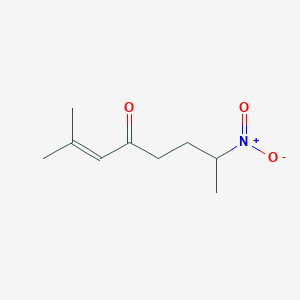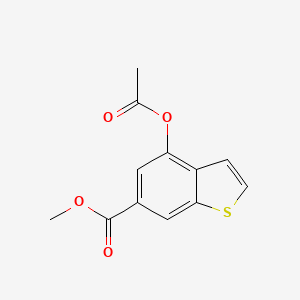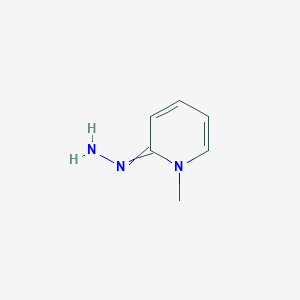
3-Diazonaphthalene-1,2,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazonaphthalene-1,2,4-trione is an aromatic heterocyclic compound with a unique structure that includes a naphthalene ring substituted with diazo and trione groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonaphthalene-1,2,4-trione typically involves the diazotization of naphthalene derivatives. One common method is the reaction of naphthalene-1,2,4-trione with nitrous acid under acidic conditions to introduce the diazo group. The reaction is usually carried out at low temperatures to prevent decomposition of the diazo compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Diazonaphthalene-1,2,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amino group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-Diazonaphthalene-1,2,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Diazonaphthalene-1,2,4-trione involves its ability to form reactive intermediates, such as free radicals or carbocations, which can interact with various molecular targets. These interactions can lead to the modification of biological molecules, such as proteins or nucleic acids, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diazonaphthalene: Similar in structure but lacks the trione group.
1,4-Diazonaphthalene: Another isomer with different substitution patterns.
Naphthoquinone: Shares the quinone structure but lacks the diazo group.
Propiedades
Número CAS |
24055-56-9 |
|---|---|
Fórmula molecular |
C10H4N2O3 |
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
3-diazonaphthalene-1,2,4-trione |
InChI |
InChI=1S/C10H4N2O3/c11-12-7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4H |
Clave InChI |
FCIGPOWEPSUMOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


